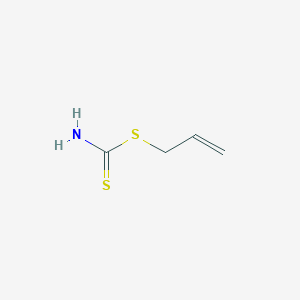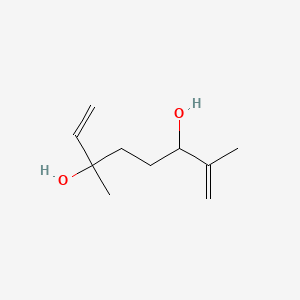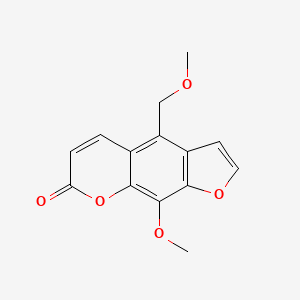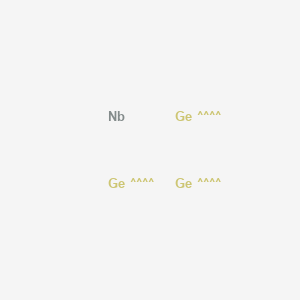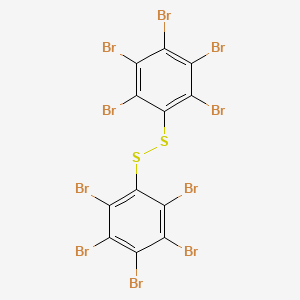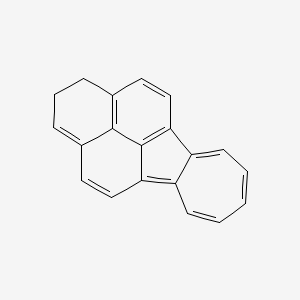
tert-Butyl(phenyl)phosphinic thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(phenyl)phosphinic thiocyanate is an organophosphorus compound that features a phosphinic acid derivative with a thiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl(phenyl)phosphinic thiocyanate can be synthesized through the reaction of tert-butyl(phenyl)phosphinic chloride with potassium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction proceeds as follows:
tert-Butyl(phenyl)phosphinic chloride+KSCN→tert-Butyl(phenyl)phosphinic thiocyanate+KCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(phenyl)phosphinic thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The phosphinic group can be oxidized to form phosphine oxides or phosphonic acids.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: New phosphinic derivatives with different functional groups.
Oxidation Reactions: Phosphine oxides or phosphonic acids.
Reduction Reactions: Phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
tert-Butyl(phenyl)phosphinic thiocyanate is used as a reagent in organic synthesis, particularly in the formation of phosphinic derivatives. It is also employed in the development of new ligands for catalysis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine
While not widely used in medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biochemical pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl(phenyl)phosphinic thiocyanate involves its interaction with nucleophiles and electrophiles. The thiocyanate group can act as a leaving group in substitution reactions, while the phosphinic group can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(phenyl)phosphinic chloride
- tert-Butyl(phenyl)phosphine oxide
- tert-Butyl(phenyl)phosphonic acid
Uniqueness
tert-Butyl(phenyl)phosphinic thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity compared to other phosphinic derivatives. This makes it a valuable reagent in organic synthesis and catalysis, offering different pathways for chemical transformations.
Eigenschaften
CAS-Nummer |
54100-41-3 |
|---|---|
Molekularformel |
C11H14NOPS |
Molekulargewicht |
239.28 g/mol |
IUPAC-Name |
[tert-butyl(phenyl)phosphoryl] thiocyanate |
InChI |
InChI=1S/C11H14NOPS/c1-11(2,3)14(13,15-9-12)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI-Schlüssel |
POUXPOJUWJAEFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)


